![molecular formula C10H10N2O B13078358 1,5-Dimethyl-1H-benzo[d]imidazole-2-carbaldehyde](/img/structure/B13078358.png)
1,5-Dimethyl-1H-benzo[d]imidazole-2-carbaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,5-Dimethyl-1H-benzo[d]imidazole-2-carbaldehyde is a heterocyclic aromatic compound that belongs to the imidazole family Imidazoles are known for their diverse biological activities and are widely used in medicinal chemistry
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
1,5-Dimethyl-1H-benzo[d]imidazole-2-carbaldehyde can be synthesized through several methods. One common approach involves the cyclization of amido-nitriles in the presence of a nickel catalyst. This method is known for its mild reaction conditions and high yield . Another method involves the condensation of benzene-1,2-diamines with primary alcohols using a ruthenium catalyst .
Industrial Production Methods
In industrial settings, the synthesis of this compound often involves multi-step processes that ensure high purity and yield. These methods typically include the use of advanced catalytic systems and optimized reaction conditions to achieve efficient production.
Analyse Chemischer Reaktionen
Types of Reactions
1,5-Dimethyl-1H-benzo[d]imidazole-2-carbaldehyde undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the aldehyde group to an alcohol.
Substitution: The compound can undergo substitution reactions, particularly at the methyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Halogenating agents such as bromine or chlorine can be used for substitution reactions.
Major Products Formed
Oxidation: 1,5-Dimethyl-1H-benzo[d]imidazole-2-carboxylic acid.
Reduction: 1,5-Dimethyl-1H-benzo[d]imidazole-2-methanol.
Substitution: Halogenated derivatives of the original compound.
Wissenschaftliche Forschungsanwendungen
1,5-Dimethyl-1H-benzo[d]imidazole-2-carbaldehyde has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various diseases.
Industry: It is used in the development of new materials and as a catalyst in certain chemical reactions.
Wirkmechanismus
The mechanism of action of 1,5-Dimethyl-1H-benzo[d]imidazole-2-carbaldehyde involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For example, it has been shown to inhibit certain enzymes involved in cancer cell proliferation . The exact pathways and molecular targets are still under investigation, but its ability to interfere with key biological processes makes it a compound of significant interest.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 1,2-Dimethyl-1H-benzo[d]imidazole-5-carbaldehyde
- 1-Methyl-1H-benzo[d]imidazole-2-carbaldehyde
- 1,5-Dimethyl-1H-benzo[d]imidazole-4-carbaldehyde
Uniqueness
1,5-Dimethyl-1H-benzo[d]imidazole-2-carbaldehyde stands out due to its specific substitution pattern, which imparts unique chemical and biological properties. Its distinct structure allows for specific interactions with biological targets, making it a valuable compound for research and potential therapeutic applications .
Eigenschaften
Molekularformel |
C10H10N2O |
|---|---|
Molekulargewicht |
174.20 g/mol |
IUPAC-Name |
1,5-dimethylbenzimidazole-2-carbaldehyde |
InChI |
InChI=1S/C10H10N2O/c1-7-3-4-9-8(5-7)11-10(6-13)12(9)2/h3-6H,1-2H3 |
InChI-Schlüssel |
VEXXAAIEBLPRLB-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC2=C(C=C1)N(C(=N2)C=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


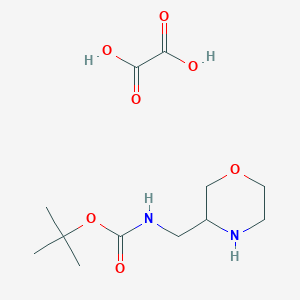

![1-{bicyclo[2.2.1]heptan-2-yl}-1H-pyrazol-3-amine](/img/structure/B13078300.png)
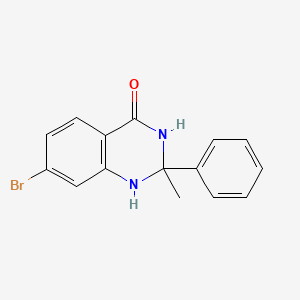
![N-{[1-(3,5-dimethylphenyl)cyclopropyl]methyl}cyclopropanamine](/img/structure/B13078319.png)
![tert-Butyl 7-azaspiro[3.5]nonan-2-ylcarbamate oxalate](/img/structure/B13078325.png)
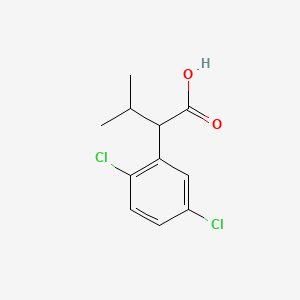

![3,6-Dibromoimidazo[1,2-a]pyrazine-8-carboxylic acid](/img/structure/B13078342.png)
![9-Boc-2,9-diaza-spiro[6.5]dodecan-1-one](/img/structure/B13078349.png)
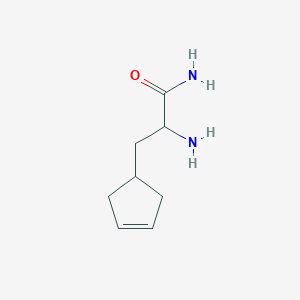
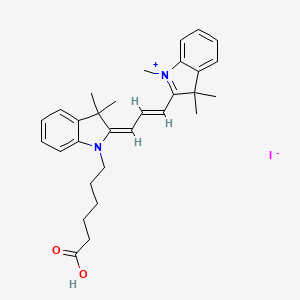
![3-iodo-2,5,6-trimethyl-4H,7H-pyrazolo[1,5-a]pyrimidin-7-one](/img/structure/B13078378.png)

